molecular formula C19H21NO4 B2734604 N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 433234-26-5

N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No. B2734604
CAS RN: 433234-26-5
M. Wt: 327.38
InChI Key: MRZDOZSCBYIWRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide from the web search results. For detailed synthesis procedures, it’s recommended to refer to scientific literature or contact chemical suppliers.


Physical And Chemical Properties Analysis

N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has a molecular weight of 327.38. Other physical and chemical properties like melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Analgesic Applications

Research on compounds structurally related to N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, such as capsaicinoids, has demonstrated their potent analgesic properties. The crystal structure analysis of these compounds shows a unique conformation that might contribute to their analgesic efficacy by interacting with specific biological targets to modulate pain signals (Park et al., 1995).

Anticancer and Anti-inflammatory Properties

Synthetic derivatives of phenoxy acetamide, including those with similar structural motifs to N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, have been investigated for their anticancer and anti-inflammatory activities. These studies have found that certain halogenated derivatives exhibit promising anticancer and anti-inflammatory effects, suggesting potential therapeutic applications in treating various cancers and inflammatory conditions (Rani et al., 2014).

Material Science Applications

The structural analysis of amide-containing isoquinoline derivatives related to N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has revealed their ability to form complex structures with mineral acids. These compounds have shown potential in forming gels and crystalline salts, which could be explored for various applications in material science, including the development of novel materials with specific fluorescence properties (Karmakar et al., 2007).

Chemoselective Synthesis

The chemoselective acetylation of amino phenols to produce intermediates like N-(2-hydroxyphenyl)acetamide demonstrates the utility of these compounds in synthetic chemistry. This process, which uses immobilized lipase, highlights the potential for creating antimalarial drugs through natural synthesis pathways, showcasing another avenue of research and application for related compounds (Magadum & Yadav, 2018).

Safety and Hazards

Specific safety and hazard information for N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide was not found in the search results. It’s important to handle all chemicals with appropriate safety measures. For detailed safety data, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)6-8-17(18)24-12-19(22)20-16-7-5-13(2)14(3)9-16/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZDOZSCBYIWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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